molecular formula C23H19N3O2 B2555282 N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide CAS No. 2034244-98-7

N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide

Cat. No. B2555282
CAS RN: 2034244-98-7
M. Wt: 369.424
InChI Key: FYNWWGYKTRBDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactive Carbon-Chain Molecules

One area of study involves reactive carbon-chain molecules like 1-Diazo-2,4-pentadiyne and their spectroscopic characterization. Research conducted by Bowling et al. (2006) delved into the synthesis of these molecules through a series of steps starting from diacetylene to generate triplet carbenes characterized by various spectroscopic methods. This work demonstrates the importance of understanding the structural and electronic properties of unsaturated carbon-chain molecules, which are relevant in materials science and organic synthesis (Bowling et al., 2006).

Heterocyclic Chemistry

Research into heterocyclic compounds is another significant area. Heinzer, Soukup, and Eschenmoser (1978) described the synthesis of bicyclic amidine derivatives, showcasing the utility of these compounds in forming complexes with carboxylic acids and related ligands. Such studies are foundational for developing new chemical entities with potential applications in catalysis, material science, and as ligands in complexation reactions (Heinzer et al., 1978).

Icetexane Diterpenoids

The isolation and structural elucidation of new diterpenoids from natural sources like Premna obtusifolia highlight the ongoing interest in discovering novel compounds with unique structures. Research by Razak et al. (2011) into icetexane diterpenoids, which possess complex fused ring systems, underscores the potential for discovering new molecules with unique biological or physical properties (Razak et al., 2011).

Molecular Assembly and Ferroelectric Response

Shishido et al. (2014) investigated benzenecarboxamide derivatives for their molecular assembly and ferroelectric response. Such research offers insights into the design and development of materials with specific electronic or structural properties, relevant in electronics and material science (Shishido et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-6-oxobenzo[b][1,4]benzodiazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-22(24-17-10-8-14-4-3-5-15(14)12-17)16-9-11-20-21(13-16)26-23(28)18-6-1-2-7-19(18)25-20/h1-2,6-13H,3-5H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZGGJIEUKDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NC(=O)C5=CC=CC=C5N=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide

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